Cas no 43088-50-2 (ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate)

ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate
- CS-0332311
- AKOS000511030
- Oprea1_638753
- Oprea1_246307
- ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate
- VS-00675
- BBL000706
- ethyl 2-benzamido-5-methyl-4-phenylthiophene-3-carboxylate
- MFCD00550064
- 43088-50-2
- STK280154
- CBDivE_011869
-
- MDL: MFCD00550064
- インチ: InChI=1S/C21H19NO3S/c1-3-25-21(24)18-17(15-10-6-4-7-11-15)14(2)26-20(18)22-19(23)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3,(H,22,23)
- InChIKey: QMRJQMZBFHPCLI-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 365.10856464Da
- どういたいしつりょう: 365.10856464Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 486
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 83.6Ų
ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402981-500mg |
Ethyl 2-benzamido-5-methyl-4-phenylthiophene-3-carboxylate |
43088-50-2 | 98% | 500mg |
¥7686.00 | 2024-05-13 | |
abcr | AB369867-1g |
Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate; . |
43088-50-2 | 1g |
€708.00 | 2025-03-19 | ||
abcr | AB369867-1 g |
Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate |
43088-50-2 | 1g |
€708.00 | 2023-04-26 |
ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate 関連文献
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylateに関する追加情報
Ethyl 2-(Benzoylamino)-5-Methyl-4-Phenyl-3-Thiophenecarboxylate: A Comprehensive Overview
Ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate, with CAS No. 43088-50-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiophene derivatives, which have been extensively studied due to their unique electronic properties and potential applications in drug design. The molecule features a thiophene ring substituted with various functional groups, including an ethyl ester, a benzoylamino group, and a methyl group, making it a versatile scaffold for further chemical modifications.
The benzoylamino group attached to the thiophene ring introduces aromaticity and enhances the compound's stability. This substitution pattern is particularly advantageous in medicinal chemistry, as it can influence the molecule's solubility, bioavailability, and interactions with biological targets. Recent studies have highlighted the potential of such substituted thiophenes in modulating enzyme activity and receptor binding, suggesting their role in the development of novel therapeutic agents.
The methyl group at position 5 of the thiophene ring contributes to the molecule's hydrophobicity, which is a critical factor in determining its pharmacokinetic properties. Hydrophobic substituents like methyl groups can enhance membrane permeability, making the compound more amenable to crossing biological barriers. This characteristic is particularly valuable in drug delivery systems where efficient transport across cellular membranes is essential.
One of the most intriguing aspects of ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate is its ability to act as a platform for further chemical derivatization. Researchers have explored the substitution of the ethyl ester group with other ester moieties or even other functional groups to tailor the compound's properties for specific applications. For instance, replacing the ethyl ester with a more hydrophilic group can improve aqueous solubility, while replacing it with a longer chain ester can enhance lipophilicity.
Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the thiophene ring plays a pivotal role in stabilizing the molecule's electronic configuration. The sulfur atom in the thiophene ring introduces unique electron-withdrawing effects that can influence the compound's reactivity towards nucleophilic or electrophilic attacks. These insights are crucial for designing synthetic routes that exploit these electronic properties.
In terms of synthesis, ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate can be prepared through a variety of methods, including condensation reactions and coupling reactions. One common approach involves the reaction of a suitable thiophene derivative with benzoyl chloride in the presence of a base to form the benzoylamino substituent. Subsequent alkylation or acylation steps can introduce the methyl and ethyl ester groups, respectively.
The phenyl group at position 4 adds another layer of complexity to this molecule by introducing additional conjugation pathways and steric effects. This substitution pattern can influence both the physical properties and biological activity of the compound. For example, phenyl groups are known to enhance fluorescence properties in certain contexts, which could be exploited for sensing applications or as imaging agents in biomedicine.
From an application standpoint, ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate has shown promise in several areas. In pharmacology, it has been investigated as a potential lead compound for anti-inflammatory and anti-cancer drug development due to its ability to modulate key signaling pathways. Additionally, its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors or light-emitting diodes.
Recent research has also focused on understanding the stereochemical outcomes of reactions involving this compound. Stereoisomerism can significantly impact both the physical properties and biological activity of molecules, making it an important consideration in drug design. Studies have shown that certain stereoisomers exhibit superior bioavailability and efficacy compared to others, underscoring the importance of stereocontrol in synthetic processes.
In conclusion, ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate (CAS No. 43088-50-2) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure endows it with valuable chemical and biological properties that continue to attract significant research attention. As our understanding of this compound deepens through ongoing studies, its potential for innovation in medicine and materials science remains vast and exciting.
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